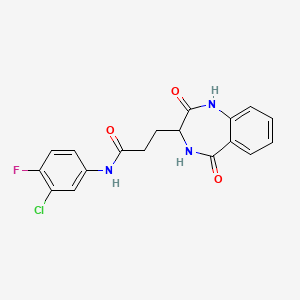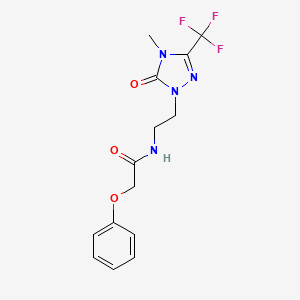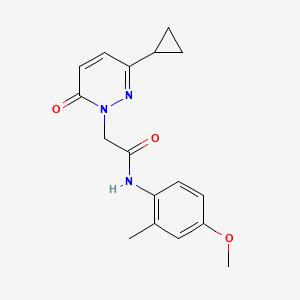![molecular formula C12H6F4S2 B2709063 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene CAS No. 876372-94-0](/img/structure/B2709063.png)
1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene: is an organic compound with the molecular formula C12H8F2S2 It is a member of the disulfide family, characterized by the presence of a disulfide bond (S-S) linking two phenyl rings substituted with fluorine atoms at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4-difluorophenyl)disulfide typically involves the oxidative coupling of thiols. One common method is the reaction of 2,4-difluorothiophenol with an oxidizing agent such as hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base like sodium hydroxide (NaOH) . The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods: In an industrial setting, the production of bis(2,4-difluorophenyl)disulfide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same oxidative coupling of thiols but may utilize more efficient oxidizing agents and catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene can undergo further oxidation to form sulfoxides or sulfones.
Reduction: It can be reduced back to the corresponding thiol using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Sulfoxides and sulfones: from oxidation
Thiols: from reduction
Substituted phenyl disulfides: from nucleophilic aromatic substitution
科学的研究の応用
Chemistry: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene is used as a building block in organic synthesis
Biology: In biological research, bis(2,4-difluorophenyl)disulfide is used to study the role of disulfide bonds in protein folding and stability. It can also serve as a model compound for investigating the redox behavior of disulfides in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates.
Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.
作用機序
The mechanism of action of bis(2,4-difluorophenyl)disulfide involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining the structure and function of proteins. 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene can interact with thiol groups in proteins, leading to the formation of mixed disulfides and affecting protein function. The fluorine atoms on the phenyl rings can also influence the compound’s reactivity and interactions with biological targets.
類似化合物との比較
- Bis(4-fluorophenyl)disulfide
- Bis(2-fluorophenyl)disulfide
- Bis(3,5-difluorophenyl)disulfide
Comparison: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the phenyl rings. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to other fluorinated disulfides. For example, bis(4-fluorophenyl)disulfide may have different steric and electronic properties, leading to variations in its reactivity and applications.
特性
IUPAC Name |
1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKQABPXQJXKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SSC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
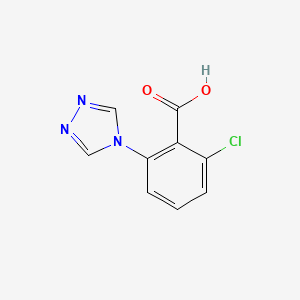
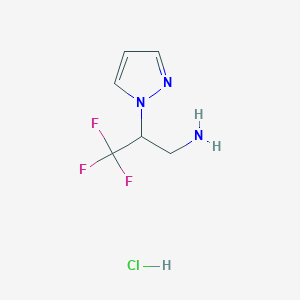
![2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole](/img/structure/B2708985.png)
![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708986.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide](/img/structure/B2708990.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2708991.png)

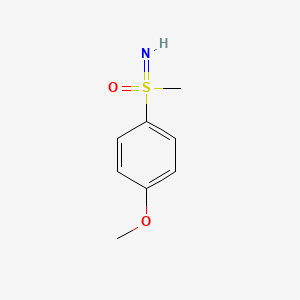
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)
![N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2708996.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2708997.png)
